1-methylquinoline-2,4(1H,3H)-dione
Overview
Description
1-Methylquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methyl group at the first position and two keto groups at the second and fourth positions. It is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylquinoline-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzophenone with acetic anhydride can yield this compound through a cyclization process .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic systems to enhance yield and efficiency. Catalysts such as phosphotungstic acid have been employed to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Methylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroquinoline derivatives.
Substitution: The methyl group at the first position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
1-Methylquinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-methylquinoline-2,4(1H,3H)-dione exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions often include the modulation of cellular signaling cascades and metabolic processes .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the methyl and keto groups.
2-Methylquinoline: Similar to 1-methylquinoline-2,4(1H,3H)-dione but with a methyl group at the second position.
4-Hydroxyquinoline: Contains a hydroxyl group at the fourth position instead of a keto group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and keto groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-methylquinoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYBXZIOLFPNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399348 | |
Record name | 1-Methylquinoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61469-95-2 | |
Record name | 1-Methylquinoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-methylquinoline-2,4(1H,3H)-dione in the synthesis of dihydropyrano[3,2-c]quinolones?
A1: this compound serves as one of the three key starting materials in the multi-component reaction leading to dihydropyrano[3,2-c]quinolones. [, ] It reacts with an aromatic aldehyde and either malononitrile or cyanoacetic ester in the presence of a catalyst. This reaction forms the core structure of the dihydropyrano[3,2-c]quinolone product.
Q2: What are the advantages of using DBU acetate or tetrabutylammonium acetate as catalysts in this reaction?
A2: Both DBU acetate [] and tetrabutylammonium acetate [] act as task-specific ionic liquids, promoting the synthesis of dihydropyrano[3,2-c]quinolones under mild conditions. These catalysts offer several advantages:
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